

# Homopiperazine (CAS 505-66-8): A Fundamental Research and Drug Development Guide

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## Compound of Interest

Compound Name: *Homopiperazine*

Cat. No.: *B121016*

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## Introduction

**Homopiperazine**, also known as 1,4-diazepane, is a seven-membered heterocyclic compound containing two nitrogen atoms.[1][2] With the CAS registry number 505-66-8, it serves as a critical building block and versatile intermediate in the synthesis of a wide array of complex organic molecules.[3] Its unique cyclic diamine structure is of significant interest in medicinal chemistry and materials science.[3] **Homopiperazine** and its derivatives are integral to the development of novel pharmaceuticals, specialty polymers, and advanced materials for environmental applications.[4][5] The majority of its derivatives exhibit potent biological activity, making it a cornerstone for synthesizing drugs targeting cardiovascular diseases, central nervous system disorders, and various cancers.[4][6]

## Physicochemical and Spectroscopic Properties

**Homopiperazine** is typically a white to light yellow crystalline solid that is both air-sensitive and hygroscopic.[7] It is soluble in water and various organic solvents, including acetone, DMSO, chloroform, and ethyl acetate.[4][8]

## Quantitative Data Summary

The fundamental physical and chemical properties of **homopiperazine** are summarized below for quick reference.

Table 1: Physicochemical Properties of **Homopiperazine** (CAS 505-66-8)

Property	Value	Reference(s)
CAS Number	<b>505-66-8</b>	<a href="#">[3]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>5</sub> H <sub>12</sub> N <sub>2</sub>	<a href="#">[3]</a> <a href="#">[9]</a>
Molecular Weight	100.16 g/mol	<a href="#">[9]</a>
Appearance	White to light yellow powder or lump	<a href="#">[3]</a>
Melting Point	38-45 °C	<a href="#">[3]</a> <a href="#">[9]</a>
Boiling Point	169 °C (lit.)	<a href="#">[9]</a>
Density	0.95 g/cm <sup>3</sup>	<a href="#">[3]</a>
Flash Point	61 °C (141.8 °F) - closed cup	<a href="#">[9]</a>
Solubility	Soluble in water, DMSO, Acetone, Chloroform	<a href="#">[4]</a> <a href="#">[8]</a>
InChI Key	FQUYSHZXSKYCSY-UHFFFAOYSA-N	<a href="#">[9]</a>

| Canonical SMILES | C1CNCCNC1 |[\[2\]](#) |

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **homopiperazine**.

Table 2: Spectroscopic Data for **Homopiperazine**

Analysis Type	Data Highlights	Reference(s)
<sup>1</sup> H NMR	<b>Spectrum available for reference.</b>	<a href="#">[10]</a>

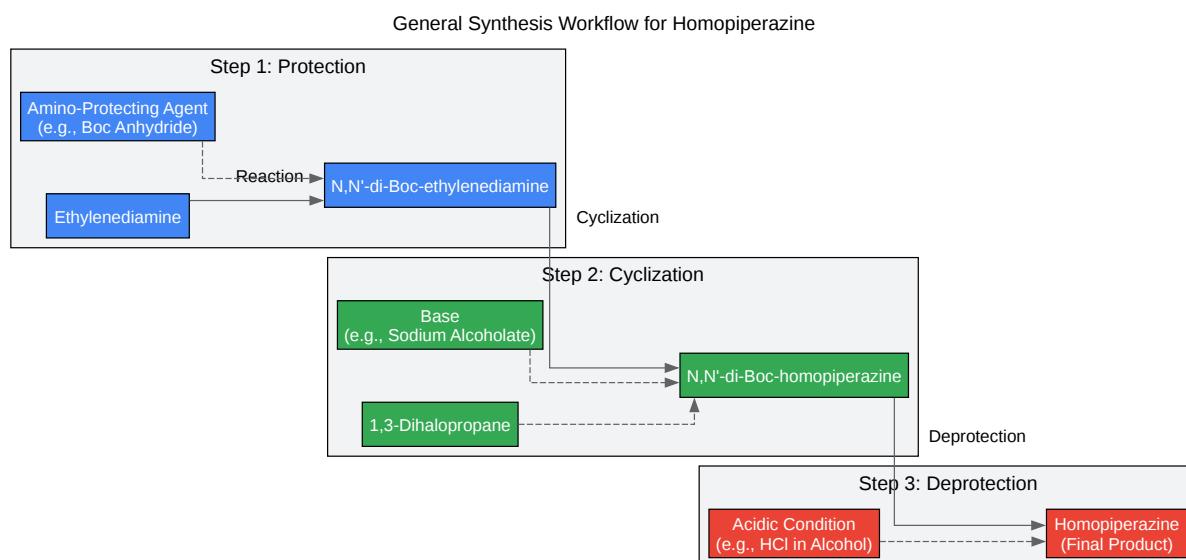
| Crystal Data | Tetragonal, space group I-42d, a = b = 7.208(2) Å, c = 23.094(7) Å. |[\[6\]](#) |

# Synthesis and Experimental Protocols

The synthesis of **homopiperazine** can be achieved through various routes, often starting from readily available amino compounds like ethylenediamine.<sup>[5]</sup> A common industrial approach involves a multi-step process including protection, cyclization, and deprotection.<sup>[5][11]</sup>

## General Synthesis Workflow

The following diagram illustrates a typical synthetic pathway for **homopiperazine**, starting from ethylenediamine.



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A typical three-step synthesis of **homopiperazine**.

## Experimental Protocol: Synthesis of Homopiperazine

This protocol is a generalized procedure based on synthetic methods described in the literature.[\[11\]](#)

- Step 1: Protection of Ethylenediamine
  - Dissolve ethylenediamine in an appropriate solvent (e.g., water or an organic solvent).
  - Slowly add an amino-protecting agent, such as Di-tert-butyl dicarbonate (Boc anhydride), to the solution while maintaining a controlled temperature (e.g., 0-40 °C). The molar ratio of ethylenediamine to the protecting agent is typically between 1:2 and 1:6.[\[11\]](#)
  - Stir the reaction mixture for 5-10 hours until the reaction is complete, as monitored by TLC.
  - Isolate the resulting N,N'-di-Boc-ethylenediamine product through extraction and purification.
- Step 2: Cyclization Reaction
  - Dissolve the protected diamine from Step 1 in a suitable solvent.
  - Add a 1,3-dihalogenopropane (e.g., 1,3-dibromopropane) and a strong base, such as a sodium alcoholate.
  - Heat the mixture to reflux and stir until the cyclization is complete.
  - Cool the reaction mixture and isolate the crude N,N'-di-Boc-**homopiperazine**. Purify the product using column chromatography or recrystallization.
- Step 3: Deprotection
  - Dissolve the purified N,N'-di-Boc-**homopiperazine** in a solvent like ethyl acetate.

- Introduce a saturated solution of a strong acid, such as hydrogen chloride in alcohol, to cleave the Boc protecting groups.
- This will precipitate the hydrogen halide salt of **homopiperazine**.
- Adjust the pH of the solution with a base to neutralize the salt.
- Extract the free **homopiperazine** base with a suitable organic solvent (e.g., ethyl acetate) and purify by distillation or recrystallization to obtain the final product.[11]

## Key Research Applications and Mechanisms of Action

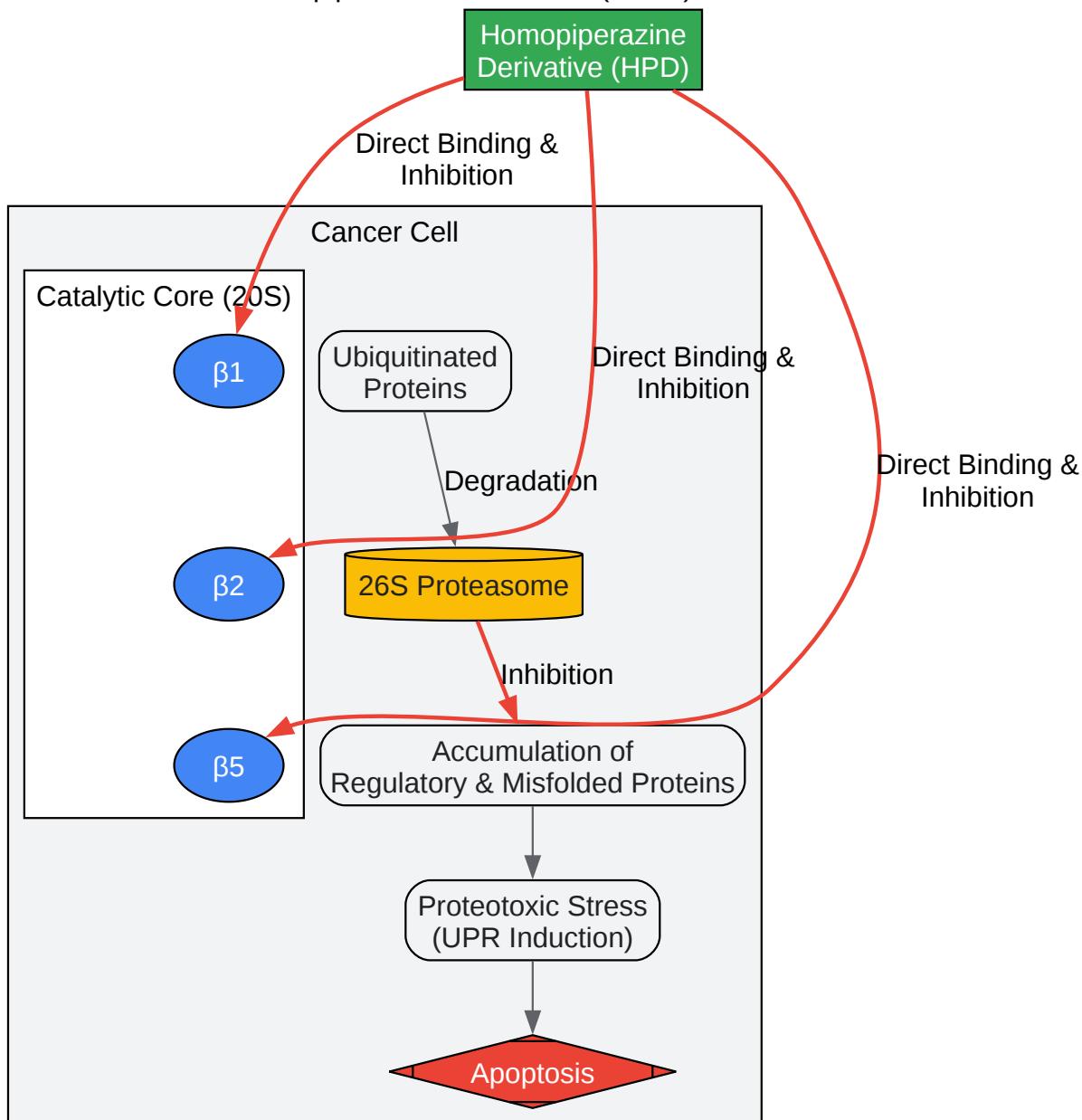
**Homopiperazine**'s scaffold is a privileged structure in drug discovery, leading to a multitude of research applications.

### Anticancer Drug Development: Proteasome Inhibition

**Homopiperazine** derivatives (HPDs) have emerged as a novel class of proteasome inhibitors for cancer therapy.[12] The proteasome is a cellular complex that degrades unneeded or damaged proteins; its inhibition leads to an accumulation of these proteins, inducing proteotoxic stress and apoptosis, particularly in cancer cells.[13][14]

Unlike conventional inhibitors like bortezomib, which primarily target the  $\beta 5$  subunit of the proteasome, certain HPDs can inhibit all three catalytic subunits ( $\beta 1$ ,  $\beta 2$ , and  $\beta 5$ ).[12][13] This multi-target inhibition provides a distinct mechanism of action that can overcome bortezomib resistance caused by  $\beta 5$ -subunit mutations.[12][14] The derivative K-7174, for example, has shown efficacy against bortezomib-resistant myeloma cells.[12][13]

## Mechanism of Homopiperazine Derivatives (HPDs) as Proteasome Inhibitors



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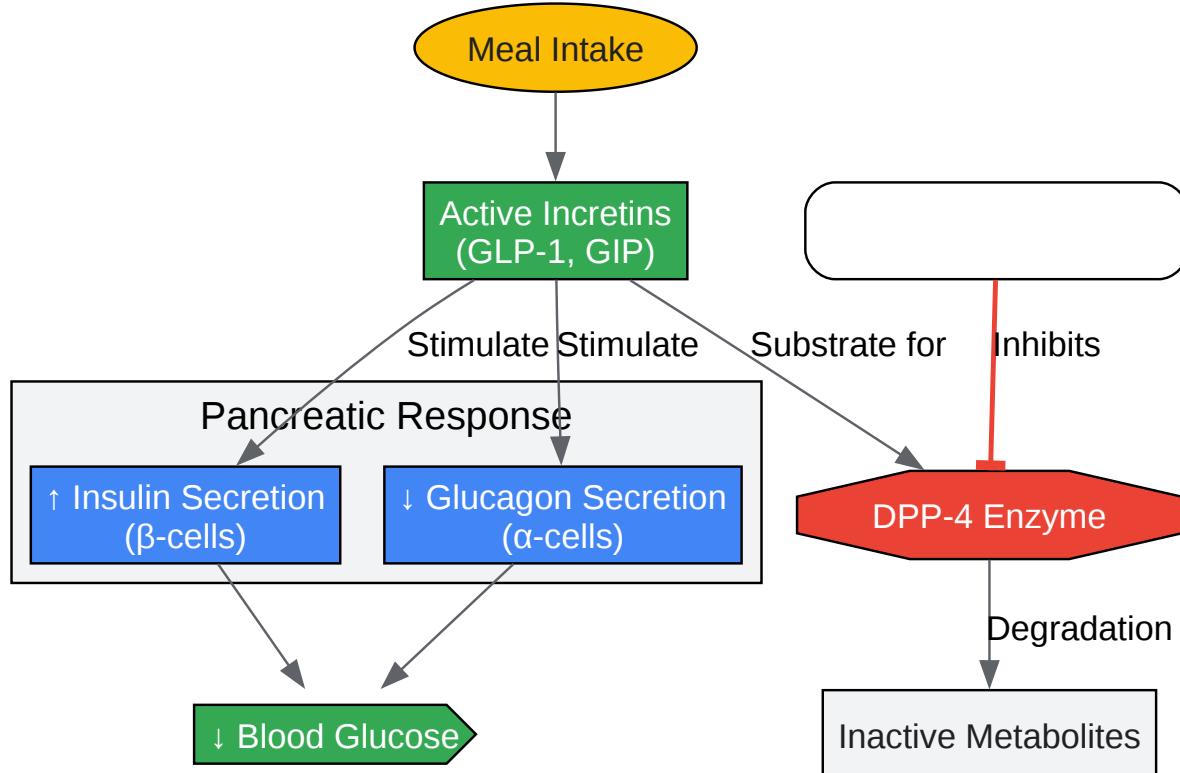
HPDs inhibit multiple proteasome subunits, leading to apoptosis.

## Antidiabetic Agents: DPP-4 Inhibition

Derivatives of **homopiperazine** have been designed as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4).<sup>[15]</sup> DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).<sup>[16][17]</sup> These hormones are crucial for maintaining glucose homeostasis by stimulating insulin secretion and suppressing glucagon release.<sup>[18]</sup>

By inhibiting DPP-4, **homopiperazine**-based compounds prevent the degradation of GLP-1 and GIP, thereby increasing their active levels.<sup>[17]</sup> This leads to enhanced insulin secretion from pancreatic  $\beta$ -cells and reduced glucagon output from  $\alpha$ -cells, ultimately resulting in improved glycemic control in patients with type 2 diabetes.<sup>[16][18]</sup>

### Role of Homopiperazine Derivatives as DPP-4 Inhibitors



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DPP-4 inhibition by HPDs enhances incretin effects for glucose control.

## Other Notable Applications

- Neurodegenerative Diseases: Used to prepare potent H3 receptor antagonists for treating conditions like Alzheimer's disease.[6][19]
- CO<sub>2</sub> Capture: **Homopiperazine** grafted onto mesoporous silicas shows potential for efficient and selective CO<sub>2</sub> capture.[20]
- Polymer Chemistry: Incorporated into polymers to improve thermal stability and mechanical properties.[3][4]
- Corrosion Inhibition: Acts as an effective corrosion inhibitor for iron.[6][19]
- Agrochemicals and Cosmetics: Serves as an intermediate in the formulation of pesticides and herbicides, and is used in skincare to enhance the penetration of active ingredients.[3]

## In Vitro Experimental Protocol: Proteasome Activity Assay

To evaluate the efficacy of novel **homopiperazine** derivatives as proteasome inhibitors, a fluorogenic activity assay is commonly employed.[21][22]

- Objective: To measure the chymotrypsin-like activity of the 20S/26S proteasome in the presence of an inhibitor.[23][24]
- Materials:
  - Purified 26S proteasome or cell lysate (e.g., Jurkat cell lysate).[22]
  - Fluorogenic Substrate: Suc-LLVY-AMC (for chymotrypsin-like activity).[24]
  - Assay Buffer.
  - **Homopiperazine** derivative (inhibitor) dissolved in DMSO.
  - Positive Control Inhibitor: MG-132.[22]
  - AMC Standard for calibration curve.[22]

- 96-well opaque microplate.
- Fluorescence microplate reader (Ex/Em = 350/440 nm).[22]
- Procedure:
  - Standard Curve: Prepare a serial dilution of the AMC standard in assay buffer in the microplate to generate a standard curve (e.g., 0-100 pmol/well).[22]
  - Sample Preparation: Add cell extract or purified proteasome to duplicate wells. Adjust the total volume in each well to 100  $\mu$ l with Assay Buffer.[22]
  - Inhibitor Addition: To one set of duplicate wells, add the **homopiperazine** derivative at various concentrations. To the other set, add the vehicle (DMSO). For control wells, add the specific proteasome inhibitor MG-132.[22]
  - Reaction Initiation: Add the Proteasome Substrate (e.g., Suc-LLVY-AMC) to all wells to start the reaction.[22]
  - Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence kinetics at Ex/Em 350/440 nm for 30-60 minutes.[22]
- Data Analysis:
  - Calculate the rate of AMC release (RFU/min) for each well.
  - Subtract the rate of the MG-132 control wells (background) from the sample wells to determine the specific proteasome activity.
  - Use the AMC standard curve to convert the RFU/min to pmol/min of cleaved substrate.
  - Plot the proteasome activity against the inhibitor concentration to determine the IC<sub>50</sub> value.

## Safety and Handling

**Homopiperazine** is classified as a hazardous substance and requires careful handling.

Table 3: Safety and Handling of **Homopiperazine**

Aspect	Information	Reference(s)
GHS Hazard Statements	<b>H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage.</b>	[9][25]
Signal Word	Danger	[9][25]
Precautionary Statements	P260: Do not breathe dust. P280: Wear protective gloves/clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor.	[9][25]
Storage Conditions	Store in a cool, dry, well-ventilated place under an inert atmosphere. It is hygroscopic and air-sensitive.	[7][26][27]
Personal Protective Equipment (PPE)	Eyeshields, faceshields, chemical-resistant gloves, NIOSH/MSHA-approved respirator.	[25][28]

| Incompatible Materials | Strong oxidizing agents, strong acids. | [27][28] |

## Conclusion

**Homopiperazine** (CAS 505-66-8) is a compound of fundamental importance in chemical and pharmaceutical research. Its unique structural properties make it an invaluable scaffold for the design and synthesis of novel therapeutic agents, particularly in the fields of oncology and metabolic diseases. The ability of its derivatives to act through distinct mechanisms, such as multi-subunit proteasome inhibition, highlights its potential to address clinical challenges like drug resistance. A thorough understanding of its synthesis, physicochemical properties, and biological activities is essential for researchers aiming to leverage this versatile molecule in drug development and materials science innovation. Proper safety and handling procedures are critical when working with this potent chemical intermediate.

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